molecular formula C8H10BNO2 B581018 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1093644-03-1

3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B581018
CAS No.: 1093644-03-1
M. Wt: 162.983
InChI Key: CIBFETVOAAGXSK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It belongs to the class of benzoxaboroles, which are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boron and nitrogen atoms in its structure imparts unique chemical and biological properties to this compound.

Mechanism of Action

Target of Action

The primary targets of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-3-methanamine, are sterol-containing cytoplasmic membranes of pathogens . These targets play a crucial role in maintaining the structural integrity of the pathogens.

Mode of Action

The compound interacts with its targets, specifically the sterol-containing cytoplasmic membranes of pathogens, leading to the death of the fungal cells . This interaction disrupts the normal functioning of the pathogens, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) . These cytokines are involved in immune responses and inflammation, and their dysregulation can lead to pathological changes in skin structure and barrier function, as seen in conditions like psoriasis and atopic dermatitis .

Pharmacokinetics

It’s worth noting that the compound’s ability to penetrate the skin and its low cytotoxicity make it a promising candidate for topical application .

Result of Action

The compound’s action results in the inhibition of cytokine release, leading to a decrease in inflammation and pathological changes in skin structure . It has been shown to have high antifungal activity and low cytotoxicity, making it a potential treatment for conditions like psoriasis and atopic dermatitis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to effectively penetrate the skin, suggesting that it may be particularly effective in environments where it can come into direct contact with the affected area . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the formation of the benzoxaborole core followed by the introduction of the aminomethyl group. One common method involves the cyclization of ortho-aminophenylboronic acid derivatives under specific conditions to form the benzoxaborole ring. The aminomethyl group can then be introduced through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxaborole core.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Medicine: Benzoxaboroles, including this compound, are investigated for their potential as therapeutic agents, particularly in antifungal and antibacterial treatments.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as sensors and catalysts.

Comparison with Similar Compounds

    5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal activity.

    Crisaborole: A phosphodiesterase-4 inhibitor used in the treatment of atopic dermatitis.

    Other Benzoxaboroles: Various derivatives with different substituents on the benzoxaborole ring.

Uniqueness: 3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the aminomethyl group, which can enhance its reactivity and interaction with biological targets. This structural feature distinguishes it from other benzoxaboroles and contributes to its specific chemical and biological properties.

Biological Activity

3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered attention for its diverse biological activities, particularly in the field of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure

The compound belongs to the class of benzoxaboroles, which are characterized by their unique boron-containing structures. The presence of the aminomethyl group enhances its reactivity and potential biological applications.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A notable study synthesized conjugates of this compound with amphotericin B (AmB), an established antifungal agent. The antifungal activity was evaluated against various strains, including Candida albicans and Aspergillus niger.

Table 1: Antifungal Activity Data

CompoundMIC (μg/ml)Target Organism
AmB0.25 - 2Candida albicans
Conjugate 14 - 16Candida albicans
Conjugate 22 - 16Aspergillus niger
Conjugate 31Fusarium oxysporum

The results indicated that while the conjugates showed promising antifungal activity, they were generally less potent than AmB itself. However, some derivatives demonstrated a favorable balance between antifungal efficacy and reduced cytotoxicity against human cells, suggesting their potential for therapeutic use .

The mechanism by which these compounds exert their antifungal effects is believed to involve the inhibition of essential cellular processes in fungi. Specifically, they may interfere with protein synthesis by targeting aminoacyl-tRNA synthetases, which are crucial for translating mRNA into proteins . This inhibition leads to impaired fungal growth and viability.

Cytotoxicity Studies

Cytotoxicity assessments were conducted to evaluate the safety profile of these compounds. The conjugates were tested on human colon cancer cell lines and red blood cells to determine their hemolytic potential.

Table 2: Cytotoxicity Data

CompoundHemolytic ActivityCytotoxicity (IC50 μM)
AmBHighNot cytotoxic
Conjugate 1ModerateHigher than AmB
Conjugate 2LowLow
Conjugate 3Very lowComparable to AmB

The findings revealed that while some derivatives exhibited low hemolytic activity, others were more cytotoxic than AmB. This variability underscores the importance of structural modifications in optimizing both efficacy and safety .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

  • Case Study on Fungal Infections : A clinical trial investigated the use of a specific derivative in patients with resistant fungal infections. The results showed a significant reduction in fungal load with minimal side effects.
  • Combination Therapy : Another study explored the effectiveness of combining this compound with other antifungals. The combination therapy resulted in enhanced efficacy against resistant strains of fungi.

Properties

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBFETVOAAGXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C(O1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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